1-(3,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine
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Overview
Description
1-(3,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two aromatic rings substituted with methyl and methoxy groups, connected through a piperazine ring with a sulfonyl linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(3,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine typically involves multiple steps, starting with the preparation of the substituted aromatic rings and their subsequent coupling through the piperazine ring. Common synthetic routes include:
Aromatic Substitution Reactions:
Sulfonylation: The sulfonyl group is introduced by reacting the aromatic compound with a sulfonyl chloride in the presence of a base.
Piperazine Coupling: The final step involves the coupling of the substituted aromatic rings with piperazine, typically using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols can replace one of the substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The piperazine ring can also interact with biological membranes, affecting their permeability and function. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
1-(3,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine can be compared with other piperazine derivatives, such as:
1-(3,4-Dimethylphenyl)piperazine: Lacks the sulfonyl and methoxy groups, resulting in different chemical and biological properties.
1-(4-Methoxyphenyl)-4-(3,4-dimethylphenyl)piperazine: Similar structure but different substitution pattern, affecting its reactivity and interactions.
4-(4-Methoxyphenyl)-1-(3,4-dimethylphenyl)sulfonylpiperazine: Similar but with different positioning of the sulfonyl group, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15-5-6-18(13-16(15)2)21-9-11-22(12-10-21)26(23,24)19-7-8-20(25-4)17(3)14-19/h5-8,13-14H,9-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZFNANXBXAZLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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